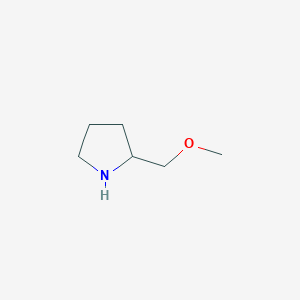
3-amino-3-cyclopropylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-cyclopropylpropane-1,2-diol, also known as ACPD, is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic amine, which is a type of organic compound containing a nitrogen atom bonded to two alkyl groups. ACPD has a wide range of applications in the field of organic synthesis, including the synthesis of pharmaceuticals and other compounds. It has also been studied for its potential use in biochemistry, pharmacology, and neuroscience.
科学的研究の応用
3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antihistamines. It has also been studied for its potential use in biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used in the synthesis of peptides, proteins, and other biomolecules. In pharmacology, this compound has been studied for its potential use in drug delivery systems and as a potential therapeutic agent. In neuroscience, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy.
作用機序
The mechanism of action of 3-amino-3-cyclopropylpropane-1,2-diol is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These biochemical reactions lead to changes in cellular metabolism, which can lead to changes in the body’s physiology. For example, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body’s biochemical and physiological processes. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor activity. This compound has also been studied for its potential effects on the cardiovascular system, including its ability to reduce blood pressure and improve endothelial function.
実験室実験の利点と制限
3-amino-3-cyclopropylpropane-1,2-diol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively simple and cost-effective manner. It is also soluble in a variety of solvents, and it is stable in a wide range of pH levels. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can be hydrolyzed in the presence of water or other polar solvents. In addition, this compound is a relatively toxic compound, and it should be handled with care.
将来の方向性
The potential applications of 3-amino-3-cyclopropylpropane-1,2-diol are vast, and there are many possible future directions for research. For example, this compound could be further studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy. In addition, this compound could be studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. This compound could also be studied for its potential use in the treatment of cancer, as well as its potential use in the development of new drugs and drug delivery systems. Finally, this compound could be studied for its potential use in the development of new biomaterials and biotechnologies.
合成法
3-amino-3-cyclopropylpropane-1,2-diol can be synthesized through several methods, including the reduction of cyclopropyl amine with sodium borohydride, the reaction of cyclopropyl amine with trimethyl phosphite, the reaction of cyclopropyl amine with acetic anhydride, and the reaction of cyclopropyl amine with acetic acid. The most commonly used method for the synthesis of this compound is the reduction of cyclopropyl amine with sodium borohydride. This method is simple, efficient, and cost-effective. The reaction is conducted in an aqueous solution at room temperature, and the product is isolated by simple filtration.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-amino-3-cyclopropylpropane-1,2-diol can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "Cyclopropane", "Ethylene oxide", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Cyclopropane is reacted with ethylene oxide in the presence of a catalyst such as sulfuric acid to form 3-cyclopropylpropane-1,2-diol.", "Step 2: The hydroxyl group on the 1-position of the diol is protected with acetic anhydride and pyridine to form the corresponding acetate.", "Step 3: The cyclopropyl group is oxidized to a ketone using sodium periodate.", "Step 4: The ketone is reduced to an alcohol using sodium borohydride.", "Step 5: The acetate protecting group is removed using sodium hydroxide.", "Step 6: The amino group is introduced by reacting the alcohol with ammonia in methanol in the presence of hydrochloric acid to form 3-amino-3-cyclopropylpropane-1,2-diol." ] } | |
CAS番号 |
2092124-83-7 |
分子式 |
C6H13NO2 |
分子量 |
131.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



